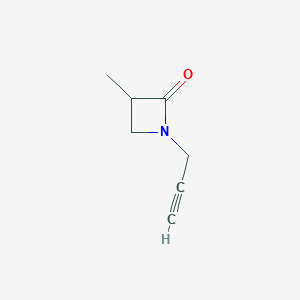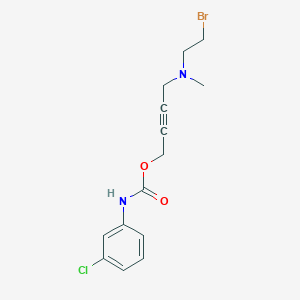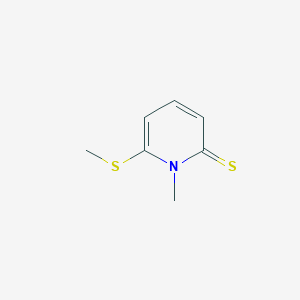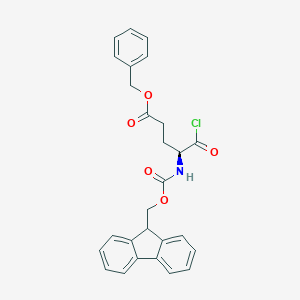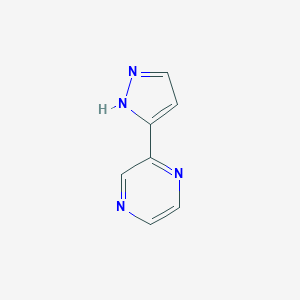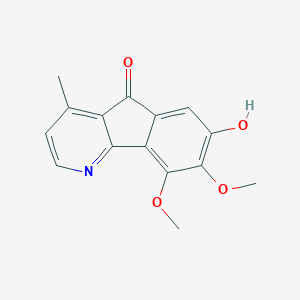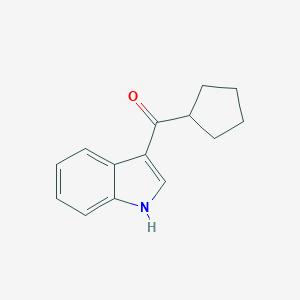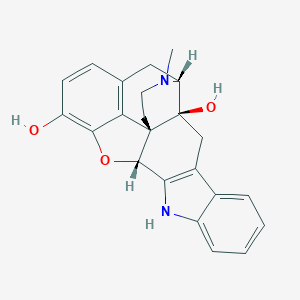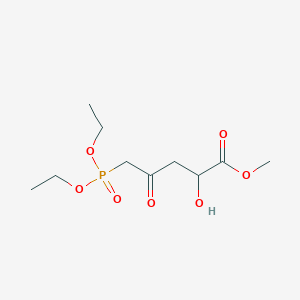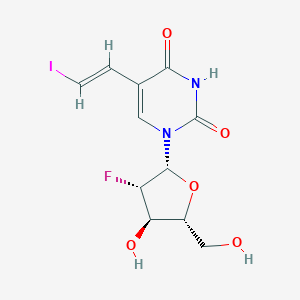
5-(2-Iodovinyl)-1-(2'-fluoro-2'-deoxyuridine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Iodovinyl)-1-(2'-fluoro-2'-deoxyuridine), commonly known as IVFU, is a synthetic nucleoside analogue that has been extensively studied for its potential use in cancer treatment. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
Mécanisme D'action
IVFU works by incorporating itself into the DNA of cancer cells, which disrupts the replication process and ultimately leads to cell death. It also inhibits the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis.
Effets Biochimiques Et Physiologiques
IVFU has been shown to have a number of biochemical and physiological effects on cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the formation of new blood vessels, which is essential for the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
IVFU has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. It has also been extensively studied, which means that there is a wealth of information available on its properties and potential uses. However, there are also some limitations to its use in lab experiments. It can be toxic to normal cells, which can make it difficult to use in in vivo studies. It also has a short half-life, which means that it may not be effective in some experimental settings.
Orientations Futures
There are a number of potential future directions for research on IVFU. One area of focus is on developing new synthesis methods that can increase the yield and purity of the final product. Another area of focus is on developing new formulations of IVFU that can increase its effectiveness and reduce its toxicity. There is also ongoing research on the use of IVFU in combination with other chemotherapy drugs to increase their effectiveness. Finally, there is a need for more research on the potential long-term effects of IVFU use in cancer patients.
Méthodes De Synthèse
IVFU is synthesized through a multi-step process that involves the reaction of 2'-deoxyuridine with iodine and vinyl magnesium bromide. The resulting product is then treated with fluoride to produce the final compound. This synthesis method has been optimized over the years to increase the yield and purity of the final product.
Applications De Recherche Scientifique
IVFU has been studied for its potential use in cancer treatment due to its ability to inhibit DNA synthesis and induce cell death in cancer cells. It has been shown to be effective against a wide range of cancers, including breast, lung, and colon cancer. IVFU has also been studied for its potential use in combination with other chemotherapy drugs to increase their effectiveness.
Propriétés
Numéro CAS |
121563-65-3 |
|---|---|
Nom du produit |
5-(2-Iodovinyl)-1-(2'-fluoro-2'-deoxyuridine) |
Formule moléculaire |
C11H12FIN2O5 |
Poids moléculaire |
398.13 g/mol |
Nom IUPAC |
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-iodoethenyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H12FIN2O5/c12-7-8(17)6(4-16)20-10(7)15-3-5(1-2-13)9(18)14-11(15)19/h1-3,6-8,10,16-17H,4H2,(H,14,18,19)/b2-1+/t6-,7+,8-,10-/m1/s1 |
Clé InChI |
PZPQPNSQTAMTEX-TUSGKMHUSA-N |
SMILES isomérique |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)/C=C/I |
SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)C=CI |
SMILES canonique |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)C=CI |
Autres numéros CAS |
121563-65-3 |
Synonymes |
5-(2-iodovinyl)-1-(2'-fluoro-2'-deoxyuridine) 5-(2-iodovinyl)-1-(2-deoxy-2-fluoro-D-ribofuranosyl)uracil IVFRU |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



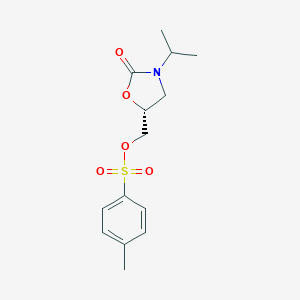
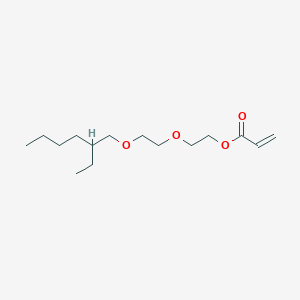
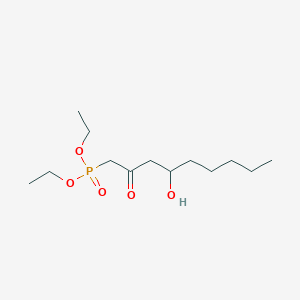

![3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one](/img/structure/B39265.png)
